2-(4-Chloro-1H-indol-3-YL)ethanamine hcl 2-(4-Chloro-1H-indol-3-YL)ethanamine hcl
Brand Name: Vulcanchem
CAS No.: 1987175-53-0
VCID: VC11685304
InChI: InChI=1S/C10H11ClN2.ClH/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9;/h1-3,6,13H,4-5,12H2;1H
SMILES: C1=CC2=C(C(=C1)Cl)C(=CN2)CCN.Cl
Molecular Formula: C10H12Cl2N2
Molecular Weight: 231.12 g/mol

2-(4-Chloro-1H-indol-3-YL)ethanamine hcl

CAS No.: 1987175-53-0

VCID: VC11685304

Molecular Formula: C10H12Cl2N2

Molecular Weight: 231.12 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-1H-indol-3-YL)ethanamine hcl - 1987175-53-0

Description

2-(4-Chloro-1H-indol-3-YL)ethanamine HCl, also known as 4-Chlorotryptamine hydrochloride, is a synthetic compound with significant applications in organic synthesis. It is a derivative of tryptamine, which is a naturally occurring compound found in various plants and animals. The addition of a chlorine atom at the 4-position of the indole ring and the presence of an ethanamine side chain make it a versatile intermediate in the synthesis of tryptamines and other indole derivatives.

Synthesis

2-(4-Chloro-1H-indol-3-YL)ethanamine HCl can be synthesized by reacting tryptamine with 4-chloroiodobenzene and sodium ethoxide in ethanol at reflux temperature. This method allows for the introduction of the chlorine substituent, which is crucial for its properties and applications .

4.1. Role in Organic Synthesis

This compound serves as a catalyst and intermediate in the synthesis of tryptamines, which are important in pharmaceutical and biochemical research. The chlorine substituent provides regiocontrol, allowing for the selective synthesis of various indole derivatives .

Hazard Information

  • Handling Precautions: As with many chemical compounds, handling should be done with caution, using appropriate protective equipment to avoid exposure.

  • Storage Conditions: Store in a cool, dry place away from incompatible substances.

CAS No. 1987175-53-0
Product Name 2-(4-Chloro-1H-indol-3-YL)ethanamine hcl
Molecular Formula C10H12Cl2N2
Molecular Weight 231.12 g/mol
IUPAC Name 2-(4-chloro-1H-indol-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H11ClN2.ClH/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9;/h1-3,6,13H,4-5,12H2;1H
Standard InChIKey JPSSURHOFVTAKD-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Cl)C(=CN2)CCN.Cl
Canonical SMILES C1=CC2=C(C(=C1)Cl)C(=CN2)CCN.Cl
PubChem Compound 71742046
Last Modified Nov 23 2023

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